108273-68-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Moth Cytochrome C (MCC) (88-103) involves the sequential addition of amino acids to form a peptide chain. The process typically employs solid-phase peptide synthesis, where the peptide is assembled on a solid support. Each amino acid is added one at a time, with the amino group of the incoming amino acid being protected to prevent unwanted side reactions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of Moth Cytochrome C (MCC) (88-103) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of solid-phase peptide synthesis, allowing for the efficient production of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

Moth Cytochrome C (MCC) (88-103) primarily undergoes peptide bond formation and hydrolysis reactions. The peptide bonds can be formed through condensation reactions, while hydrolysis reactions can break these bonds under acidic or basic conditions .

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole

Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for amino groups

Cleavage Reagents: Trifluoroacetic acid for removing protecting groups and cleaving the peptide from the solid support.

Major Products

The major product of these reactions is the peptide Moth Cytochrome C (MCC) (88-103) itself. Hydrolysis reactions can yield smaller peptide fragments or individual amino acids .

Aplicaciones Científicas De Investigación

Moth Cytochrome C (MCC) (88-103) has several applications in scientific research:

Mecanismo De Acción

Moth Cytochrome C (MCC) (88-103) exerts its effects by interacting with T cell receptors on thymocytes. This interaction induces positive selection, a process where thymocytes with functional T cell receptors are selected to mature into T cells. The molecular targets involved include the T cell receptor complex and associated signaling pathways that lead to thymocyte survival and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Human Cytochrome C (88-103): Similar in sequence but derived from human cytochrome c.

Mouse Cytochrome C (88-103): Similar in sequence but derived from mouse cytochrome c.

Uniqueness

Moth Cytochrome C (MCC) (88-103) is unique due to its origin from moth cytochrome c, which provides a distinct sequence and structural properties compared to its human and mouse counterparts. This uniqueness makes it valuable for comparative studies in immunology and biochemistry .

Propiedades

Número CAS |

108273-68-3 |

|---|---|

Fórmula molecular |

C₇₉H₁₃₃N₂₃O₂₅ |

Peso molecular |

1805.04 |

Secuencia |

One Letter Code: ANERADLIAYLKQATK |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

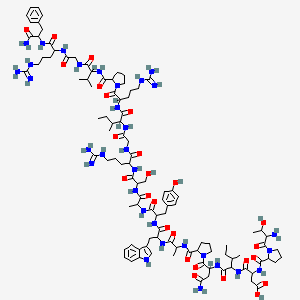

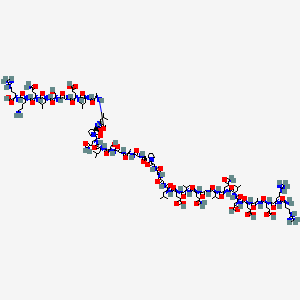

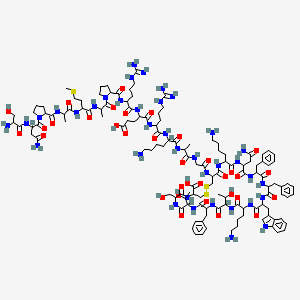

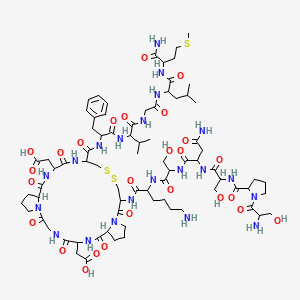

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)

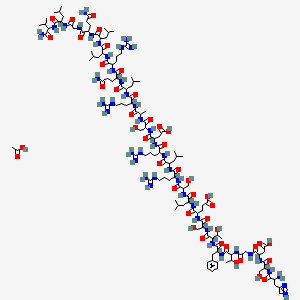

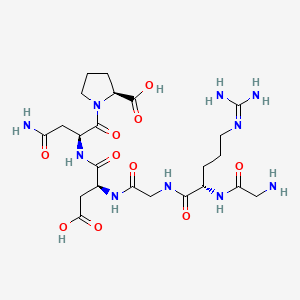

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)